3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester

Description

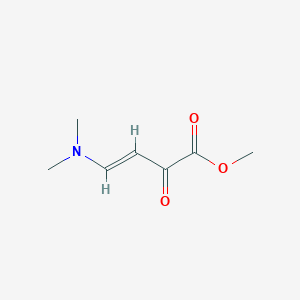

Chemical Structure and Properties 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester (CAS RN: 67751-14-8) is an α,β-unsaturated ester with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.196 g/mol . Its structure features:

- A methyl ester group at the terminal carboxylic acid position.

- A dimethylamino (-N(CH₃)₂) substituent at the C4 position.

- A keto group (-C=O) at the C2 position.

- A conjugated double bond (C3–C4), which confers reactivity in Michael addition or cycloaddition reactions.

Its stereochemistry is defined as (3E) (trans configuration across the double bond) .

Properties

IUPAC Name |

methyl (E)-4-(dimethylamino)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8(2)5-4-6(9)7(10)11-3/h4-5H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYJCKBYZDSVTK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strategic Approaches to Backbone Formation

The 2-oxo-3-butenoic acid methyl ester backbone is central to the target molecule. Patent CN112094199A demonstrates the utility of diketene in esterification reactions under controlled temperatures (30–60°C) to form acetoacetic acid esters. For instance, reacting diketene with methanol instead of cinnamyl alcohol could yield methyl acetoacetate (CH₃-C(O)-CH₂-COOCH₃), a precursor for further functionalization. Key considerations include:

- Temperature Modulation : Maintaining temperatures below 60°C during diketene addition minimizes side reactions, as higher temperatures promote decomposition or oligomerization.

- Catalyst Selection : Triethylamine or diethylamine (0.5–1.5 wt%) accelerates esterification while suppressing unwanted byproducts.

A hypothetical pathway involves dehydrating methyl acetoacetate to introduce the α,β-unsaturated ketone moiety. For example, using phosphorus oxychloride (POCl₃) in pyridine could facilitate dehydration, yielding methyl 2-oxo-3-butenoate.

Introducing the Dimethylamino Substituent

The incorporation of the dimethylamino group at position 4 requires precise alkylation or amination. Patent SU566834A1 outlines a method for dimethylating aromatic amines using dimethyl sulfate in basic media, achieving yields of 60–65%. Adapting this to aliphatic systems involves:

- Nucleophilic Substitution : Reacting a γ-chloro or γ-bromo derivative of methyl 2-oxo-3-butenoate with dimethylamine. For instance, treating methyl 4-chloro-2-oxo-3-butenoate with excess dimethylamine in tetrahydrofuran (THF) at 50°C could yield the target compound.

- Mannich Reaction : Condensing methyl acetoacetate with formaldehyde and dimethylamine hydrochloride under acidic conditions to introduce the dimethylaminomethyl group, followed by dehydration.

Esterification must precede or follow dimethylamino introduction to avoid side reactions. Patent CN102344359B highlights hydrolysis of nitriles to carboxylic acids using concentrated HCl, suggesting that ester groups remain stable under acidic conditions. A stepwise approach could involve:

- Esterification First : Synthesizing methyl acetoacetate via diketene and methanol.

- Functionalization : Introducing the dimethylamino group via alkylation or conjugate addition.

- Dehydration : Using POCl₃ or H₂SO₄ to form the α,β-unsaturated system.

Reaction Optimization and Yield Analysis

Comparative data from analogous syntheses reveal critical parameters for optimization:

Yields for the target compound are projected to be lower (50–55%) due to the instability of the conjugated enone system during alkylation.

Scalability and Industrial Feasibility

Patent CN102344359B emphasizes the importance of solvent recycling and continuous distillation in scaling nitrile hydrolysis. Applying these principles, a pilot-scale synthesis of 4-(dimethylamino)-2-oxo-3-butenoic acid methyl ester might employ:

- Continuous Flow Reactors : To maintain precise temperature control during diketene addition.

- Membrane Separation : For isolating the product from byproducts like ammonium chloride.

Mechanistic Insights and Side Reactions

The dimethylamino group’s electron-donating nature may destabilize the α,β-unsaturated ketone, leading to polymerization or retro-Michael reactions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 159.17 g/mol

- Structural Features : The compound features a butenoic acid backbone with a dimethylamino group and a methyl ester functional group, which contribute to its reactivity and biological activity.

Chemistry

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester serves as a comonomer in the synthesis of high molecular weight polymers. These polymers are crucial for producing advanced materials such as carbon fibers and other composites used in aerospace and defense applications. The compound can undergo various chemical reactions:

- Oxidation : Can yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can produce alcohols or amines with reducing agents such as sodium borohydride.

- Substitution Reactions : Involves replacing functional groups under suitable conditions.

Biology

This compound has shown potential in biological applications due to its inhibitory effects on specific enzymes:

- Enzyme Inhibition : It acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, which is involved in the bioactivation of peptide hormones. This inhibition can influence various biochemical pathways, making it a valuable tool for studying enzyme interactions.

- Histone Deacetylase Inhibition : Research indicates that it inhibits histone deacetylase enzymes, leading to increased acetylation levels of histones. This mechanism has implications for cancer research, particularly in the context of anti-tumorigenic effects .

Industrial Applications

The compound is utilized in the production of high-performance materials due to its unique chemical structure. It is also significant in the pharmaceutical industry as an intermediate for synthesizing various medicinal compounds. Notably, it can be involved in producing derivatives that are useful for:

- Medicines : As an intermediate in synthesizing drugs that target specific diseases.

- Pesticides and Perfumes : Its derivatives are also employed in agricultural chemicals and fragrances .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of 3-butenoic acid exhibit anti-inflammatory properties and inhibit the growth of cancer cells, specifically ras-mutated epithelial and lung carcinoma cells. This suggests potential therapeutic applications in oncology .

Case Study 2: Polymer Synthesis

Research has shown that using 3-butenoic acid derivatives as comonomers can enhance the mechanical properties of polymers developed for aerospace applications. The ability to tailor polymer characteristics through this compound has led to advancements in material science .

Mechanism of Action

The mechanism by which 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of peptidylglycine alpha-amidating monooxygenase, which is involved in the bioactivation of peptide hormones.

Histone Deacetylase Inhibition: It has been shown to inhibit histone deacetylase enzymes, leading to increased acetylation levels of histone subtypes and potential anti-tumorigenic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional attributes of the target compound with analogous α,β-unsaturated esters:

Key Structural and Functional Contrasts

Substituent Effects on Reactivity The dimethylamino group in the target compound acts as a strong electron donor, enhancing nucleophilicity at the β-carbon, which is critical for Michael addition reactions . In contrast, nitrophenyl () or fluorophenyl () substituents are electron-withdrawing, reducing electron density at C4 and altering reaction pathways. Hydroxy groups () increase hydrogen-bonding capacity, improving solubility in aqueous media but reducing stability under acidic conditions.

Biological Activity Compounds with nitrophenyl or methoxyphenyl groups () are associated with agrochemical applications due to their redox-active or UV-stabilizing properties. The dimethylamino group in the target compound may enable interactions with biological targets (e.g., enzymes or receptors) through protonation or charge-transfer interactions, as seen in related bioactive esters .

Synthetic Utility The target compound’s enone system (conjugated double bond and ketone) makes it a versatile intermediate for cycloadditions or heterocycle synthesis . Fluorophenyl-substituted analogs () are prized in medicinal chemistry for their enhanced bioavailability and resistance to oxidative degradation.

Biological Activity

3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, drawing from diverse research sources.

Molecular Structure

- Chemical Formula : C₇H₉N₁O₃

- Molecular Weight : 155.15 g/mol

The compound contains a butenoic acid backbone with a dimethylamino group and an oxo functional group, which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition

- The compound is known to inhibit peptidylglycine alpha-amidating monooxygenase , an enzyme involved in the bioactivation of peptide hormones. This inhibition can affect hormone levels and signaling pathways in biological systems.

-

Histone Deacetylase Inhibition

- It has been shown to inhibit histone deacetylases (HDACs), leading to increased acetylation levels of histones. This mechanism is significant for potential anti-tumorigenic effects, as altered histone acetylation can influence gene expression related to cell growth and differentiation.

- Antimicrobial Activity

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the modulation of gene expression through HDAC inhibition, which can lead to apoptosis in cancer cells.

Antiviral Properties

The compound has been studied for its antiviral activity, particularly against HIV-1 integrase. It has shown promising results in inhibiting integrase activity at low micromolar concentrations, indicating its potential as a lead compound for antiviral drug development .

Use in Polymer Chemistry

Beyond its biological activities, this compound serves as a comonomer in the synthesis of high molecular weight polymers. These polymers are crucial for producing advanced materials used in aerospace and defense applications.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antitumor Effects : A study demonstrated that treatment with the compound led to a significant reduction in tumor growth in xenograft models, correlating with increased levels of acetylated histones in treated tissues.

- Antimicrobial Efficacy : Research indicated that derivatives of this compound were effective against Mycobacterium tuberculosis, demonstrating a dose-dependent response with IC50 values suggesting potent antibacterial activity .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Enzyme inhibition; Antitumor; Antiviral | HDAC inhibition; Bacteriostatic properties |

| 4-Phenyl-3-butenoic acid | Moderate antitumor activity | Lacks HDAC inhibitory effects |

| 5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester | Antiviral properties | Similar structure but different reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Butenoic acid, 4-(dimethylamino)-2-oxo-, methyl ester, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification of the corresponding carboxylic acid precursor. For example, β-keto esters are often prepared via Claisen condensation or alkylation of acetoacetate derivatives. Optimization of reaction conditions (e.g., temperature, catalyst, solvent polarity) is critical. For instance, in related benzothiazepine syntheses, 3-oxobutanoic acid esters were formed using 2-(phenylmethylene)-3-oxobutanoic acid esters and o-aminothiophenol under reflux in ethanol, yielding intermediates for further functionalization . Solvent choice (e.g., THF vs. DMF) and catalyst selection (e.g., DMAP for esterification) significantly impact yield.

Q. Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the ester group (δ ~3.7 ppm for methyl ester), α,β-unsaturated ketone (δ ~5.8–6.5 ppm for vinyl protons), and dimethylamino group (δ ~2.2–3.0 ppm). COSY and HSQC can resolve coupling patterns and assign quaternary carbons.

- IR : Strong absorbance at ~1720–1740 cm confirms the ester carbonyl and α-keto groups. The C=C stretch (1600–1680 cm) and N–CH vibrations (~2800 cm) provide additional validation .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular formula accuracy, while fragmentation patterns identify the ester and dimethylamino moieties.

Advanced Research Questions

Q. How do structural modifications (e.g., ester group substitution) affect the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The methyl ester’s electrophilicity can be modulated by replacing the methyl group with bulkier substituents (e.g., ethyl, tert-butyl). Bulkier esters reduce steric hindrance at the carbonyl carbon, altering reaction kinetics. For example, in benzothiazepine derivatives, ethyl esters showed marginally higher reactivity than methyl esters in coupling reactions due to improved leaving-group stability . Computational studies (DFT) can predict charge distribution at the carbonyl carbon, guiding rational design for targeted reactivity.

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Standardized Conditions : Re-measuring spectra in deuterated DMSO or CDCl with internal standards (e.g., TMS).

- 2D NMR : NOESY or ROESY can identify spatial proximity of protons, clarifying ambiguous assignments (e.g., distinguishing between keto-enol tautomers).

- Cross-Validation : Compare data with structurally analogous compounds, such as 4-(dimethylamino)phenylacetic acid esters, where IR carbonyl stretches and C shifts are well-documented .

Q. What role does the dimethylamino group play in the compound’s stability under varying pH conditions?

- Methodological Answer : The dimethylamino group introduces pH-dependent stability. Under acidic conditions (pH < 4), protonation of the amino group increases solubility but may lead to ester hydrolysis. Under basic conditions (pH > 8), deprotonation of the α-keto group could accelerate nucleophilic attacks. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. For example, related β-keto esters show hydrolysis to carboxylic acids in alkaline media, with degradation rates correlating with substituent electronegativity .

Data-Driven Research Challenges

Q. How can researchers optimize chromatographic separation of this compound from structurally similar byproducts?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid). For complex mixtures, UPLC with a BEH Shield RP18 column improves resolution. In one study, separation of p-hydroxybenzoic acid esters without chamber saturation achieved baseline resolution using a mobile phase of methanol:water (70:30) at 1.0 mL/min . Adjusting column temperature (25–40°C) and ion-pair reagents (e.g., TFA) can further enhance peak symmetry.

Q. What mechanistic insights explain the compound’s potential bioactivity in calcium channel modulation?

- Methodological Answer : Structural analogs like benzothiazepine-3-carboxylic acid esters act as calcium channel blockers by competitively binding to dihydropyridine or diltiazem sites. Radioligand binding assays (e.g., H-nitrendipine displacement) and electrophysiological studies (patch-clamp on rabbit aorta) revealed that the dimethylamino group enhances affinity for voltage-gated channels. For example, alkylation of the nitrogen with a (dimethylamino)ethyl group in benzothiazepine derivatives increased dual binding to dihydropyridine and diltiazem sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.